molecular formula C22H22N2O2 B11348042 (4-Benzylpiperidin-1-yl)(5-phenyl-1,2-oxazol-3-yl)methanone

(4-Benzylpiperidin-1-yl)(5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B11348042
M. Wt: 346.4 g/mol
InChI Key: KFVOSLXDSAEJQC-UHFFFAOYSA-N
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Description

4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is a complex organic compound that features a piperidine ring, a benzyl group, and an oxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with aldehydes to form the oxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials . The benzyl group is usually added via Friedel-Crafts alkylation or similar methods .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic systems to optimize yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is unique due to its combination of a piperidine ring, benzyl group, and oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C22H22N2O2/c25-22(20-16-21(26-23-20)19-9-5-2-6-10-19)24-13-11-18(12-14-24)15-17-7-3-1-4-8-17/h1-10,16,18H,11-15H2

InChI Key

KFVOSLXDSAEJQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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